Cas no 104-03-0 (4-Nitrophenylacetic acid)

4-Nitrophenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Nitrophenylacetic acid
- p-Nitrophenylacetic acid
- RARECHEM AL BO 0237
- NITROPHENYLACETIC ACID(4-)
- (p-Nitophenyl)aceticacid
- (p-nitrophenyl)-aceticaci
- 2-(p-nitrophenyl)aceticacid
- 4-nitro-benzeneaceticaci
- 4-Nitrophenylessigsαure
- (4-Nitrophenyl)acetic Acid
- 2-(4-Nitrophenyl)acetic acid
- 4-Nitrobenzencacetic Acid
- 4-NITRO-A-TOLUIC ACID
- 4-Nitrobenzencacetic
- 4-Nitrobenzeneacetic acid
- 4-Nitrophenylacetic
- 4-Nitrophenylacid acid
- para-nitrophenyl acetic acid
- para-nitrophenylethanoic acid
- p-Nitro-α-toluicacid
- -Nitro-a-toluic acid
- Nitrophenylacetic aci
- LABOTEST-BB LT00032156
- Benzeneacetic acid, 4-nitro-
- 2-(p-Nitrophenyl)acetic acid
- 4-nitrophenylacetate
- 4-nitrophenylaceticacid
- Acetic acid, (p-nitrophenyl)-
- (p-Nitrophenyl)acetic acid
- [4-Nitrophenyl]acetic acid
- KLB4P626RE
- (4-Nitro-phenyl)-acetic acid
- YBADLXQNJCMBKR-UHFFFAOYSA-N
- NSC-5398
- NSC 5398
- Oprea1_127303
- SCHEMBL13941612
- 4-Nitrophenylaetic acid
- SCHEMBL76204
- AI3-15093
- AM20060474
- DB07331
- EN300-20166
- Z104477118
- s12333
- (4-nitrophenyl)-acetic acid
- 4-Nitrophenylacetic acid, ReagentPlus(R), 99%
- BB 0244245
- 104-03-0
- CCRIS 2338
- EINECS 203-168-5
- 4-nitrophenyl acetic acid
- DTXSID6059289
- CS-D1370
- NS00041354
- AKOS040744590
- UNII-KLB4P626RE
- (p-nitrophenyl) acetic acid
- NSC5398
- SR-01000631614-1
- p-nitrophenyl acetic acid
- 4-Nitrophenylacetate acid
- CHEBI:40443
- STR00634
- AE-641/02392058
- P-NITRO-.ALPHA.-TOLUIC ACID
- CCG-41548
- 4-NITROPHENYLACETIC ACID [MI]
- InChI=1/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11
- SY001731
- 4-nitro-Benzeneacetic acid,
- MFCD00007383
- N0227
- 1ajn
- BDBM237235
- AKOS000104752
- FT-0619270
- W-108829
- 4-Nitrophenylacetic acid, Vetec(TM) reagent grade, 98%
- Q27096559
- AC-2513
- HMS3604G17
- F2191-0048
- BBL012452
- STK054869
- acetic acid, 2-(4-nitrophenyl)-
-
- MDL: MFCD00007383
- インチ: 1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)
- InChIKey: YBADLXQNJCMBKR-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O
- BRN: 1911801
計算された属性
- せいみつぶんしりょう: 181.03800
- どういたいしつりょう: 181.038
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 83.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 淡黄色針状結晶
- 密度みつど: 1.4283 (rough estimate)
- ゆうかいてん: 150-155 °C (lit.)
- ふってん: 314.24°C (rough estimate)
- フラッシュポイント: 171.6℃
- 屈折率: 1.5468 (estimate)
- すいようせい: びようようせい
- PSA: 83.12000
- LogP: 1.74510
- マーカー: 6621
- 酸性度係数(pKa): 3.85(at 25℃)
- ようかいせい: 熱湯、エタノール、ベンゼンに溶け、冷水に微溶解する。
4-Nitrophenylacetic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 3077 9 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
- RTECS番号:AJ1130010
-
危険物標識:
- TSCA:Yes
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
- ちょぞうじょうけん:Store at room temperature
4-Nitrophenylacetic acid 税関データ
- 税関コード:29163900
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Nitrophenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20166-1.0g |
2-(4-nitrophenyl)acetic acid |
104-03-0 | 95.0% | 1.0g |
$26.0 | 2025-03-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015368-25g |
4-Nitrophenylacetic acid |
104-03-0 | 98% | 25g |
¥29 | 2023-09-11 | |
TRC | N497025-100g |
(4-Nitrophenyl)acetic Acid |
104-03-0 | 100g |
$287.00 | 2023-05-17 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15901-100g |
4-Nitrophenylacetic acid, 98% |
104-03-0 | 98% | 100g |
¥704.00 | 2023-03-15 | |
Life Chemicals | F2191-0048-1g |
4-Nitrophenylacetic acid |
104-03-0 | 95%+ | 1g |
$21.0 | 2023-09-06 | |
Enamine | EN300-20166-0.1g |
2-(4-nitrophenyl)acetic acid |
104-03-0 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
eNovation Chemicals LLC | D780923-500g |
4-Nitrophenylacetic Acid |
104-03-0 | 98% | 500g |
$115 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N91500-500g |
4-Nitrobenzeneacetic acid |
104-03-0 | 500g |
¥386.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015368-500g |
4-Nitrophenylacetic acid |
104-03-0 | 98% | 500g |
¥349 | 2023-09-11 | |
Chemenu | CM247461-500g |
4-Nitrophenylacetic acid |
104-03-0 | 95+% | 500g |
$215 | 2022-06-14 |
4-Nitrophenylacetic acid サプライヤー
4-Nitrophenylacetic acid 関連文献
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Luning Chen,Xibo Zhang,Jinhong Zhou,Zhaoxiong Xie,Qin Kuang,Lansun Zheng Nanoscale 2019 11 3292
-
2. Biosynthesis of the antibiotic obafluorin from D-[U-13C]glucose and p-aminophenylalanine in Pseudomonas fluorescensRichard B. Herbert,Andrew R. Knaggs J. Chem. Soc. Perkin Trans. 1 1992 103
-
Wen-Ren Li,Nai-Mu Hsu,Hsueh-Hsuan Chou,Sung Tsai Lin and,Yu-Sheng Lin recyclable linker for combinatorial solid phase synthesis. Wen-Ren Li Nai-Mu Hsu Hsueh-Hsuan Chou Sung Tsai Lin and Yu-Sheng Lin Chem. Commun. 2000 401
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4. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanismRamamurthy Chandrasekar,Nagaswami Venkatasubramanian J. Chem. Soc. Perkin Trans. 2 1982 1625
-
5. NotesS. F. A. Kettle,P. B. D. de la Mare,J. S. Lomas,H. A. Pacini,A. E. Pavlath,J. L. Cotter,P. H. Gore,J. A. Hoskins,B. Wladislaw,A. Giora,J. D. Miller,R. H. Prince,I. M. Keen,D. G. Tuck,B. D. Faithful,E. Haslam,J. E. Marriott,G. B. Gill,Gareth H. Williams,C. C. Barker,G. Hallas,M. N. Thornber,D. A. Crombie,S. Shaw,C. W. Bird,E. W. Colvin,W. Parker,Ellis K. Fields,J. Leslie,D. Hamer,G. Hallas,I. M. Downie,G. Morris,A. K. Hiscock,J. S. Whitehurst,M. Green,A. E. Tipping,T. van Es,B. Staskun,Walter S. Trahanovsky,L. Brewster Young,P. A. Bristow,M. Khowaja,J. G. Tillett,A. Fischer,R. E. J. Hutchinson,R. D. Topsom,W. Carruthers,D. A. M. Watkins,J. A. Knight,John C. Roberts,J. G. Underwood J. Chem. Soc. 1965 5737
-
Erik Daa Funder,Julie B. Trads,Kurt V. Gothelf Org. Biomol. Chem. 2015 13 185
-
Lan Yang,Sheng Zhang,Xiangyu Liu,Qi Yang,Qing Wei,Gang Xie,Sanping Chen CrystEngComm 2014 16 4194
-
8. NotesG. L. Esteban,J. A. Kerr,A. F. Trotman-Dickenson,S. Gronowitz,A. R. Katritzky,R. E. Reavill,B. J. Ridgewell,M. Green,R. F. Hudson,J. S. Brimacombe,M. J. How,R. M. Acheson,G. R. Miller,A. O. Plunkett,R. G. Cavell,H. C. Clark,J. H. Holloway,R. D. Peacock,E. A. V. Ebsworth,M. J. Mays,B. O. Handford,W. B. Whalley,M. F. Grundon,B. E. Reynolds,A. A. R. Sayigh,Henri Ulrich,J. Rubinfeld,P. J. Palmer,B. L. Hollingsworth,D. G. Tuck,R. W. Bott,C. Eaborn,T. Hashimoto,J. Cymerman Craig,M. Moyle,B. K. Tidd,H. R. Arthur,W. D. Ollis,N. N. Greenwood,M. G. H. Wallbridge,K. W. Bentley,S. F. Dyke,A. R. Marshall,E. E. Smith,W. J. Whelan,P. A. Finan,M. T. Ahmed,A. J. Swallow J. Chem. Soc. 1963 3879
-
James Morrison,Hans Osthoff,Peter Wan Photochem. Photobiol. Sci. 2002 1 22
-
Suman Kumar Maity,Ravi Kumar,Deepak K. S. Ambast,Bipul Pal,Debasish Haldar J. Mater. Chem. 2012 22 22198
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関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzenes
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
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4-Nitrophenylacetic acidに関する追加情報
Introduction to 4-Nitrophenylacetic Acid (CAS No. 104-03-0)
4-Nitrophenylacetic acid, with the chemical formula C₆H₅NO₄ and CAS number 104-03-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic carboxylic acid derivative has garnered considerable attention due to its versatile applications in synthetic chemistry, drug development, and biochemical studies. The nitro group at the para position relative to the phenyl ring imparts unique reactivity, making it a valuable intermediate in various chemical transformations.
The structural features of 4-Nitrophenylacetic acid contribute to its role as a key building block in medicinal chemistry. Its ability to participate in condensation reactions, esterification, and reduction processes allows for the synthesis of more complex molecules. In recent years, researchers have explored its potential in developing novel therapeutic agents, particularly in addressing inflammatory and infectious diseases.
One of the most compelling aspects of 4-Nitrophenylacetic acid is its utility in designing molecules that interact with biological targets. For instance, studies have demonstrated its incorporation into peptidomimetics and small-molecule inhibitors. These derivatives have shown promise in modulating enzyme activity and receptor binding, which are critical for therapeutic intervention. The nitro group can be further functionalized through reduction to an amine or diazotization, expanding its synthetic utility.
Recent advancements in computational chemistry have enhanced the understanding of 4-Nitrophenylacetic acid's interactions with biological systems. Molecular docking simulations have identified its potential as a scaffold for drugs targeting bacterial infections. The electron-withdrawing nature of the nitro group increases the electrophilicity of the aromatic ring, facilitating nucleophilic attacks by biological nucleophiles such as thiols and amines. This property has been leveraged in designing antibiotics that disrupt bacterial cell wall synthesis.
In addition to its pharmaceutical applications, 4-Nitrophenylacetic acid has found utility in agrochemical research. Derivatives of this compound have been investigated for their herbicidal and fungicidal properties. The nitro group's ability to engage in redox reactions with biological molecules makes it an effective moiety for disrupting metabolic pathways in pests and pathogens. Such findings highlight the compound's broad applicability beyond traditional medicinal chemistry.
The synthesis of 4-Nitrophenylacetic acid typically involves the nitration of phenylacetic acid or related precursors. Advances in green chemistry have led to more sustainable methods for producing this compound, minimizing waste and reducing hazardous byproducts. These eco-friendly approaches align with global efforts to promote environmentally responsible chemical manufacturing.
Research into 4-Nitrophenylacetic acid continues to evolve with emerging technologies. Techniques such as high-throughput screening and artificial intelligence-driven drug discovery are accelerating the identification of new derivatives with enhanced pharmacological properties. Collaborative efforts between academia and industry are fostering innovation, ensuring that compounds like 4-Nitrophenylacetic acid remain at the forefront of chemical research.
The future prospects for 4-Nitrophenylacetic acid are promising, with ongoing studies exploring its role in precision medicine and targeted therapies. Its structural versatility allows for customization based on specific therapeutic needs, making it a cornerstone in the development of next-generation pharmaceuticals. As our understanding of biological systems deepens, the potential applications of this compound are expected to expand further.
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